Cas no 2138240-01-2 (4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol)

4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol is a chiral amino alcohol derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its structure, featuring both cyclohexyl and cyclopentyl substituents, offers steric and electronic modulation, making it useful for stereoselective reactions. The presence of hydroxyl and amino functional groups allows for further derivatization, enhancing its versatility in organic synthesis. This compound may serve as a ligand or catalyst in enantioselective transformations due to its rigid cyclic framework. Its well-defined stereochemistry and stability under various conditions make it a valuable building block for complex molecular architectures in medicinal chemistry and material science.
4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol structure
2138240-01-2 structure
Product Name:4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol
CAS No:2138240-01-2
MF:C15H29NO
MW:239.396864652634
CID:5949144
PubChem ID:165963236
Update Time:2025-05-19

4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-800844
    • 2138240-01-2
    • 4-(cyclohexylamino)-2-cyclopentylbutan-1-ol
    • 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol
    • Inchi: 1S/C15H29NO/c17-12-14(13-6-4-5-7-13)10-11-16-15-8-2-1-3-9-15/h13-17H,1-12H2
    • InChI Key: DVJRRSMEKFWVJM-UHFFFAOYSA-N
    • SMILES: OCC(CCNC1CCCCC1)C1CCCC1

Computed Properties

  • Exact Mass: 239.224914549g/mol
  • Monoisotopic Mass: 239.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 32.3Ų

4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol Pricemore >>

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Additional information on 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol

Professional Introduction to 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol (CAS No. 2138240-01-2)

4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol is a specialized organic compound characterized by its unique structural framework, which combines a cyclohexylamino group with a cyclopentylbutan-1-ol backbone. This compound, identified by its CAS number 2138240-01-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic chemistry. The presence of both cyclohexyl and cyclopentyl substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's molecular structure, featuring a primary alcohol functional group and an amine substituent, offers versatile reactivity that can be exploited in various synthetic pathways. The cyclohexylamino moiety, in particular, is known for its ability to enhance the solubility and stability of certain pharmacological agents, while the cyclopentylbutan-1-ol backbone provides a rigid scaffold that can influence the conformational dynamics of attached functional groups. This combination makes 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that exhibit enhanced pharmacological activity while minimizing side effects. The structural features of 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol align well with these objectives, as the compound's dual functionality allows for selective interactions with biological targets. For instance, studies have shown that similar amine-alcohol derivatives can serve as effective intermediates in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases.

One of the most compelling aspects of 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol is its potential role in the development of next-generation therapeutic agents. Researchers have been exploring its utility as a building block for more complex molecules, leveraging its reactivity to introduce additional functional groups or modify existing ones. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of target compounds is essential for accelerating the development process.

The compound's unique structural motif also makes it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide insights into how 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol behaves within a biological system. These studies can help researchers optimize its design to improve binding affinity and selectivity, thereby enhancing its therapeutic potential.

In addition to its pharmaceutical applications, 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol has shown promise in other areas of chemical research. Its structural complexity and reactivity make it a valuable tool for synthetic chemists who are exploring new synthetic pathways and methodologies. By serving as a versatile intermediate, this compound can facilitate the synthesis of other functionalized molecules, contributing to advancements in both academic research and industrial applications.

The synthesis of 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps typically include the formation of the cyclohexylamine linkage followed by functionalization at the cyclopentylbutan-1-ol position. These synthetic strategies often require careful optimization to ensure high yields and purity, underscoring the importance of meticulous planning in pharmaceutical chemistry.

Recent advancements in synthetic methodologies have further enhanced the accessibility of 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol, making it more feasible for researchers to incorporate this compound into their studies. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled more efficient and scalable production processes. These improvements are crucial for supporting ongoing research efforts and facilitating the development of novel therapeutics based on this promising scaffold.

The pharmacological profile of 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol is still being actively investigated, but preliminary studies suggest that it may exhibit interesting biological activities. Its ability to interact with multiple targets makes it a compelling candidate for further exploration in drug discovery programs targeting neurological disorders, metabolic diseases, and other conditions where precise molecular interactions are critical.

In conclusion, 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol (CAS No. 2138240-01-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its potential applications in drug development, coupled with recent innovations in synthetic methodologies, position this compound as a valuable asset for researchers seeking to create novel therapeutic agents. As further studies continue to uncover its pharmacological properties and synthetic utility, 4-(Cyclohexylamino)-2-cyclopentylbutan-1-ol is poised to play an important role in shaping the future of medicinal chemistry.

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